Pyridin-2-ylmethanesulfonyl Chloride
Overview
Description
Pyridin-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO2S. It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the sulfonic acid group to a sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
Pyridin-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pyridin-2-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .
Molecular Targets and Pathways: In biological systems, compounds derived from this compound can interact with specific enzymes or receptors, modulating their activity. For example, sulfonamide derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Pyridine-2-sulfenyl Chloride: Similar in structure but contains a sulfenyl chloride group instead of a sulfonyl chloride group.
Pyridine-2-selenenyl Chloride: Contains a selenenyl chloride group, offering different reactivity and applications.
Uniqueness: Pyridin-2-ylmethanesulfonyl chloride is unique due to its specific reactivity as a sulfonylating agent. Its ability to form stable sulfonamide and sulfonate ester bonds makes it valuable in organic synthesis and medicinal chemistry. Additionally, its derivatives often exhibit enhanced biological activity compared to those derived from similar compounds .
Biological Activity
Pyridin-2-ylmethanesulfonyl chloride is an organic compound notable for its electrophilic properties, which enable it to participate in various chemical reactions. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential therapeutic applications, particularly in antimicrobial and antiviral contexts.
Chemical Structure and Properties
This compound has a molecular formula of C7H8ClN O2S and a molecular weight of 191.64 g/mol. The compound features a pyridine ring substituted with a methanesulfonyl chloride group, which contributes to its electrophilic nature. This property allows it to react with nucleophiles, forming sulfonamides and other derivatives that may exhibit biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often possess significant antimicrobial properties. For instance, sulfonamide derivatives are well-known for their antibacterial effects. The electrophilic nature of the sulfonyl chloride group may facilitate interactions with various biological targets, potentially leading to the development of new therapeutic agents .
A study on pyridine derivatives highlighted their broad spectrum of antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The findings suggested that modifications to the pyridine structure could enhance these properties .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridin-2-ylmethanesulfonamide | S. aureus | 56 μg/mL |
This compound | E. coli | 55 μg/mL |
Sulfonamide derivative | C. albicans | 58 μg/mL |
Antiviral Properties
The urgency for new antiviral agents has been amplified by recent global health crises, such as the COVID-19 pandemic. Pyridine compounds have emerged as promising candidates due to their therapeutic properties, including antiviral activity against various viruses. The presence of additional functional groups in pyridine derivatives has been shown to enhance their biological activities, including antiviral effects .
This compound acts primarily as an electrophile in chemical reactions. Its reactivity allows it to form stable sulfonamide or sulfonate ester derivatives when reacting with nucleophiles like amines and alcohols. This mechanism is crucial for modifying existing drug molecules to improve their efficacy and selectivity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine derivatives:
- Antimicrobial Study : A series of pyridine-based compounds were synthesized and tested for their antimicrobial efficacy against a range of pathogens. The results indicated that modifications to the pyridine ring significantly affected the antimicrobial potency, with some derivatives showing MIC values as low as 55 μg/mL against E. coli and S. aureus .
- Antiviral Research : In light of the COVID-19 pandemic, researchers have focused on developing pyridine derivatives with antiviral properties. The structural versatility of pyridine allows for the incorporation of various functional groups that can enhance antiviral activity against SARS-CoV-2 and related viruses .
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQRUCRBKMIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395320 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540523-41-9 | |
Record name | Pyridin-2-ylmethanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.